molecular formula C6H11FO5 B15051138 4-Deoxy-4-fluoro-d-glucopyranose

4-Deoxy-4-fluoro-d-glucopyranose

Cat. No.: B15051138
M. Wt: 182.15 g/mol
InChI Key: FIHYONSINSKFAH-GASJEMHNSA-N
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Description

4-Deoxy-4-fluoro-d-glucopyranose is a fluorinated sugar derivative with the molecular formula C₆H₁₁FO₅. It is a white crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Deoxy-4-fluoro-d-glucopyranose involves the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-d-galactopyranose with 2,4,6-trimethylpyridinium fluoride. This reaction is followed by successive actions of ammonia, methyl trifluoroacetate, and acetic anhydride to transform the intermediate into 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-d-glucopyranose. The final product is obtained by reacting this intermediate with HF/Py .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Deoxy-4-fluoro-d-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can modify the hydroxyl groups to form ketones or alcohols, respectively .

Scientific Research Applications

4-Deoxy-4-fluoro-d-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-d-glucopyranose involves its incorporation into glycosylation pathways. It acts as an inhibitor of poly-N-acetyllactosamine biosynthesis, thereby altering the expression of glycoproteins on cell surfaces. This inhibition can affect cell-cell interactions, signaling pathways, and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxy-2-fluoro-d-glucose
  • 2-Deoxy-2-fluoro-d-mannose
  • 2-Deoxy-2,2-difluoro-d-arabino-hexose
  • 3-Deoxy-3-fluoro-d-glucose

Uniqueness

4-Deoxy-4-fluoro-d-glucopyranose is unique due to the position of the fluorine atom at the 4th carbon, which imparts distinct chemical and biological properties compared to other fluorinated sugars. This specific positioning allows it to act as a more effective inhibitor in glycosylation processes, making it valuable in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

FIHYONSINSKFAH-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)F)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)O

Origin of Product

United States

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